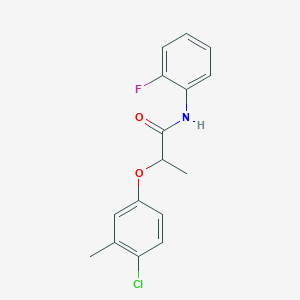

2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide

Description

2-(4-Chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a chlorinated phenoxy group and a fluorinated phenylamide moiety. Its molecular formula is C₁₆H₁₄ClFNO₂, with a molecular weight of 313.74 g/mol. The compound features a propanamide backbone substituted with a 4-chloro-3-methylphenoxy group at the second carbon and a 2-fluorophenyl group attached via an amide bond.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-10-9-12(7-8-13(10)17)21-11(2)16(20)19-15-6-4-3-5-14(15)18/h3-9,11H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTAZQFQBIGXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with propanamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Positioning: The ortho-fluorophenyl group in the target compound distinguishes it from analogs like 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, where fluorine is in the para position. This positional variance can significantly alter binding affinity to biological targets .

Functional Group Impact: Replacement of the amide group with a urea moiety (e.g., N-[4-chloro-3-fluorophenyl]-N'-(3-methylphenyl)urea) reduces hydrogen-bonding capacity, leading to weaker target interactions . Compounds with oxadiazole or thiophene rings (e.g., 2-(3-chlorophenoxy)-N-(4-methylthiazol)acetamide) exhibit divergent bioactivity profiles, emphasizing the critical role of heterocycles in modulating pharmacological effects .

Biological Activity Trends: Fluorine substitution generally enhances bioavailability and metabolic resistance. For instance, 2-(4-fluorophenoxy)-N-(4-phenyloxadiazol)propanamide shows potent anticancer activity, while non-fluorinated analogs are less effective . Chlorine atoms in the phenoxy group correlate with antimicrobial properties, as seen in 2-(4-chloro-2-methylphenoxy)propanamide .

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 2-(4-Chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide | N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |

|---|---|---|---|

| LogP | 3.8 (predicted) | 3.5 | 4.2 |

| Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |

| Molecular Weight (g/mol) | 313.74 | 311.81 | 351.83 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

Biological Activity

2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)propanamide is an organic compound with a complex structure characterized by multiple functional groups. Its molecular formula is C16H15ClFNO2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps, starting from commercially available precursors. A common method includes the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride to form an intermediate, which is subsequently reacted with propanamide. The optimization of reaction conditions, such as temperature and pressure, can enhance yield and purity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction may lead to either inhibition or activation of these targets, resulting in various biochemical effects. Ongoing research aims to elucidate the precise pathways and molecular targets involved in its activity.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties. These effects are crucial for its potential therapeutic applications in treating infections and inflammatory diseases. For example, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)propanamide | Chlorine instead of fluorine | Varies; potential differences in receptor affinity |

| 2-(4-chloro-3-methylphenoxy)-N-(2-bromophenyl)propanamide | Bromine instead of fluorine | May exhibit different antimicrobial activity |

| 2-(4-chloro-3-methylphenoxy)-N-(2-iodophenyl)propanamide | Iodine instead of fluorine | Potentially altered pharmacokinetics |

This table illustrates how slight modifications in halogen substituents can significantly impact the biological properties and efficacy of similar compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Assays : In vitro studies demonstrated that the compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL.

- Anti-inflammatory Activity : Animal models indicated that administration of the compound resulted in a significant reduction in edema formation compared to control groups, suggesting its potential utility in treating inflammatory conditions.

- Pharmacological Studies : Research involving receptor binding assays has shown that this compound can interact with specific targets implicated in pain pathways, providing a rationale for its investigation as an analgesic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.